molecular formula C11H22BNO2 B11891047 (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine

Cat. No.: B11891047
M. Wt: 211.11 g/mol
InChI Key: UJSRLOVNMFLVSL-BQYQJAHWSA-N
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Description

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate alkyne and boronic ester.

    Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is often employed. This reaction is carried out under an inert atmosphere, typically using a base like potassium carbonate in a solvent such as tetrahydrofuran (THF).

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The boron-containing ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce different amine derivatives.

Scientific Research Applications

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing a boronic acid functional group.

    Boronic Esters: Compounds with a boronic ester functional group.

    Boranes: Compounds containing boron-hydrogen bonds.

Uniqueness

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine is unique due to its combination of a boron-containing dioxaborolane ring and an amine group

Properties

Molecular Formula

C11H22BNO2

Molecular Weight

211.11 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)8-7-9-13(5)6/h7-8H,9H2,1-6H3/b8-7+

InChI Key

UJSRLOVNMFLVSL-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CN(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCN(C)C

Origin of Product

United States

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